molecular formula C7H10Cl2N2O B2871253 (3-chloro-2-methoxyphenyl)hydrazine hydrochloride CAS No. 2178125-43-2

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2871253
CAS No.: 2178125-43-2
M. Wt: 209.07
InChI Key: RJXSFQRPJPESHE-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 2-position of the phenyl ring. The molecular formula is C₇H₈ClN₂O·HCl, with an average molecular mass of 211.07 g/mol (calculated from similar compounds in ). This compound is primarily utilized as a precursor in the synthesis of heterocyclic frameworks, such as pyrazolines and pyrazoles, which are pivotal in medicinal chemistry for their biological activities .

Properties

IUPAC Name

(3-chloro-2-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(8)3-2-4-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXSFQRPJPESHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for (3-chloro-2-methoxyphenyl)hydrazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s properties and reactivity are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications
(3-Chloro-2-methoxyphenyl)hydrazine HCl C₇H₈ClN₂O·HCl Cl (3), OCH₃ (2) 211.07 Pyrazoline synthesis
3-Methoxyphenylhydrazine HCl C₇H₁₁ClN₂O OCH₃ (3) 174.63 Antimicrobial agents
3-Chlorophenylhydrazine HCl C₆H₆ClN₂·HCl Cl (3) 179.04 Antagonists of Farn
(3-Chloro-2-fluorophenyl)hydrazine HCl C₆H₅ClFN₂·HCl Cl (3), F (2) 196.03 Intermediate in drug synthesis
2-Chlorophenylhydrazine HCl C₆H₆ClN₂·HCl Cl (2) 179.04 Pyrazolone synthesis

Key Observations :

  • Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing nucleophilicity at the hydrazine group, whereas chlorine (-Cl) is electron-withdrawing, reducing reactivity in electrophilic substitutions .
  • Fluorine vs. Methoxy : Replacing methoxy with fluorine (e.g., in ) increases electronegativity but reduces steric bulk, altering solubility and crystallization behavior .
Table 2: Comparison of Reaction Yields and Conditions
Compound Used Reaction Type Product Formed Yield (%) Conditions Reference
(3-Chloro-2-methoxyphenyl)hydrazine HCl Cyclocondensation Pyrazoline derivatives 60–78 Reflux in EtOH, 6–8 h
3-Methoxyphenylhydrazine HCl Chalcone condensation Adamantyl chalcones 78 0°C, 2.5 h in EtOH
2-Chlorophenylhydrazine HCl Pyrazoline synthesis 3-Methylpyrazolines 62–85 Reflux in acetic acid
(3-Chloro-2-fluorophenyl)hydrazine HCl Not specified N/A N/A Requires stringent safety protocols

Key Findings :

  • Yield Variations : The target compound achieves moderate yields (~60–78%) in pyrazoline synthesis, comparable to 2-chlorophenyl derivatives but lower than 3-methoxyphenyl analogues, likely due to steric challenges .
  • Reaction Conditions : Methoxy-substituted hydrazines (e.g., ) often require milder conditions (e.g., 0°C) compared to chloro-substituted counterparts, which tolerate higher temperatures .

Biological Activity

(3-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

  • Chemical Name : (3-Chloro-2-methoxyphenyl)hydrazine hydrochloride
  • CAS Number : 2178125-43-2
  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 201.64 g/mol

The biological activity of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways are still under investigation, but preliminary studies suggest interactions with key metabolic enzymes and potential modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that (3-chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) observed were comparable to standard anti-TB drugs, suggesting a potential role in treating tuberculosis .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Reference
(3-Chloro-2-methoxyphenyl)hydrazine3.12
Pyrazinamide3.12
Ciprofloxacin3.12
Streptomycin6.25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated selective antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3 cells. The presence of the methoxy group is believed to enhance the compound's efficacy by increasing electron density on the aromatic system, facilitating better interaction with cellular targets .

Case Study: Anticancer Efficacy

In a controlled study, the compound exhibited an IC50 range of 0.1–100 µM against HeLa cells, indicating significant anticancer potential. Comparatively, similar hydrazones showed varying degrees of activity, emphasizing the importance of structural modifications in enhancing biological efficacy .

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cell LineReference
(3-Chloro-2-methoxyphenyl)hydrazine0.1–100HeLa
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.1–11HeLa
DoxorubicinVariableMultiple

Toxicological Considerations

While exploring its biological activities, it is essential to consider the toxicological profile of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride. Hydrazines are known for their potential toxicity, including hepatotoxicity and genotoxicity due to their ability to form reactive intermediates that can bind to cellular macromolecules . Therefore, understanding the safety profile through comprehensive toxicological studies is critical for future therapeutic applications.

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